11-Azidoundecan-1-amine hydrochloride
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Overview
Description
11-Azidoundecan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClN3. It is characterized by the presence of an azide group (-N3) and an amine group (-NH2) attached to an undecane chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The compound is known to possess azide and amine functional groups . The azide group can participate in click chemistry reactions, a powerful tool in bioconjugation and material science . The amine group can form covalent bonds with carboxylic acids and other reactive groups, enabling the compound to interact with a wide range of biological targets .
Action Environment
The action, efficacy, and stability of 11-Azidoundecan-1-amine hydrochloride can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-azidoundecan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with undec-10-ene-1-amine.
Azidation: The amine group is converted to an azide group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Hydrochloride Formation: The resulting 11-azidoundecan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 11-Azidoundecan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often used in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can react with alkynes in the presence of copper catalysts to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Cycloaddition: Copper(I) bromide (CuBr), dimethylformamide (DMF), 50°C.
Major Products:
Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
11-Azidoundecan-1-amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in surface modification and polymer chemistry.
Comparison with Similar Compounds
11-Azido-3,6,9-trioxaundecan-1-amine: Similar structure but contains additional ether linkages.
3-Azido-1-propanamine: Shorter chain length and different reactivity.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Longer chain with multiple ether linkages.
Uniqueness: 11-Azidoundecan-1-amine hydrochloride is unique due to its specific chain length and the presence of both azide and amine groups, making it highly versatile for various chemical reactions and applications .
Properties
IUPAC Name |
11-azidoundecan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13;/h1-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDLLLOOHNOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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